![molecular formula C16H18F2N2O4S B2728626 N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034290-41-8](/img/structure/B2728626.png)
N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
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Description
N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, also known as DBCO-NHS ester, is a chemical compound that has gained popularity in the scientific community due to its unique properties. This compound is commonly used in bioconjugation reactions, where it is used to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules.
Scientific Research Applications
Catalysis and Synthetic Applications
- Base-Free Transfer Hydrogenation : The use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of various ketones demonstrates the utility of sulfonamide derivatives in catalytic applications. This method offers high activity without the need for dried and degassed substrates or basic additives, highlighting the potential for environmentally benign processes in organic synthesis (A. Ruff et al., 2016).
Pharmaceutical Research
Selective Cyclooxygenase-2 Inhibitors : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including derivatives with fluorine atoms, has shown significant selectivity towards cyclooxygenase-2 (COX-2) inhibition. This work emphasizes the potential of sulfonamide derivatives in developing anti-inflammatory drugs with improved selectivity and potency (Hiromasa Hashimoto et al., 2002).
Anticancer Activity : Sulfonamide derivatives, including N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, have been synthesized and evaluated for their anticancer activity against various human tumor cell lines. Some compounds exhibited potent activity, offering insights into the design of new anticancer agents (B. Żołnowska et al., 2018).
Photodynamic Therapy
- Zinc(II) Phthalocyanine Derivatives : The synthesis and study of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base highlight the potential of these compounds as photosensitizers in photodynamic therapy. Their favorable fluorescence, singlet oxygen production, and photostability properties make them suitable candidates for cancer treatment applications (Gülen Atiye Öncül et al., 2022).
Antimicrobial Activity
- Novel Sulfonamide Derivatives : Research on N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. This underscores the potential of sulfonamide derivatives in the development of new antimicrobial agents (A.O. Ijuomah et al., 2022).
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4S/c17-16(18)9-7-11(8-10-16)19-25(23,24)13-3-1-12(2-4-13)20-14(21)5-6-15(20)22/h1-4,11,19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGUSOQQQNVZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
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